molecular formula C11H17BrN2 B13153546 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline

4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline

Cat. No.: B13153546
M. Wt: 257.17 g/mol
InChI Key: YKJUKTQVCMTEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that features a bromine atom, an aniline group, and a methyl(propan-2-yl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The aromatic ring undergoes nitration to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine.

    Bromination: Finally, the aromatic ring is brominated to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Halogen atoms like bromine can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

4-bromo-3-[[methyl(propan-2-yl)amino]methyl]aniline

InChI

InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-6-10(13)4-5-11(9)12/h4-6,8H,7,13H2,1-3H3

InChI Key

YKJUKTQVCMTEKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.